

In Vivo Efficacy of PF-07957472: A Technical Overview

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Compound of Interest

Compound Name: PF-07957472

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vivo efficacy of **PF-07957472**, a potent and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro). The data presented herein is collated from published research to provide a comprehensive resource for professionals in the field of antiviral drug development.

Core Efficacy Data in Murine Models

PF-07957472 has demonstrated robust antiviral activity in a mouse-adapted model of COVID-19 infection.^{[1][2][3][4][5][6][7][8]} The primary endpoints evaluated in these studies were the reduction in lung viral titers and the mitigation of virus-induced weight loss, key indicators of therapeutic efficacy.

Quantitative Analysis of In Vivo Antiviral Activity

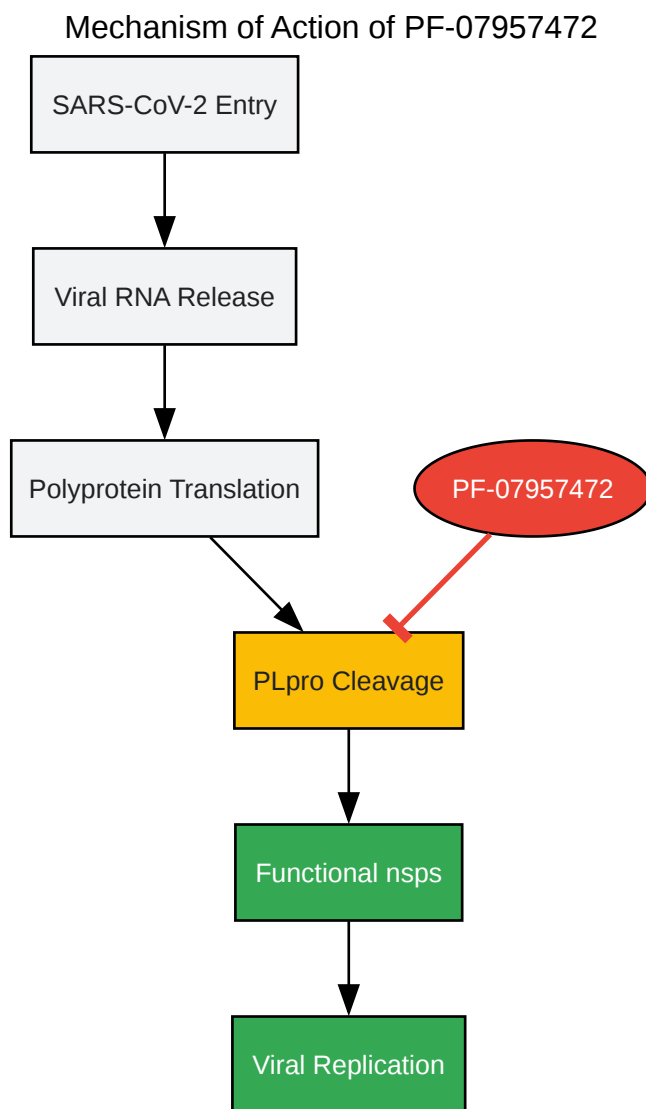
The following table summarizes the key quantitative outcomes from the in vivo evaluation of **PF-07957472** in a SARS-CoV-2 murine infection model.

Parameter	Vehicle Control	PF-07957472 (150 mg/kg, BID)	PF-07957472 (500 mg/kg, BID)
Change in Body Weight	~10% loss	Protected from weight loss	Tolerated at the highest dose studied
Lung Viral Titer (Day 4)	Robust Infection	Statistically significant, dose-dependent reduction; viral levels reduced to the limit of detection in 50% of mice	Statistically significant and dose-dependent reduction

BID: twice daily administration[1]

Mechanism of Action: Targeting Viral Replication

PF-07957472 functions by inhibiting the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[1][3][9][10] PLpro is one of two essential cysteine proteases encoded by the virus and is responsible for cleaving the viral polyprotein into functional non-structural proteins (nsps).[1][10] By blocking PLpro activity, **PF-07957472** disrupts this crucial step in the viral life cycle, thereby inhibiting replication.



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PF-07957472 Inhibition of SARS-CoV-2 PLpro

Experimental Protocols

The in vivo efficacy of **PF-07957472** was assessed using a mouse-adapted SARS-CoV-2 infection model. The following provides a detailed methodology for these key experiments.

Murine Model of SARS-CoV-2 Infection

Animal Model: The specific strain of mice used was adapted to support SARS-CoV-2 infection and replication, leading to measurable disease indicators such as weight loss and viral load in the lungs.

Infection Protocol:

- Mice were anesthetized.
- A defined dose of mouse-adapted SARS-CoV-2 was administered intranasally.
- Animals were monitored daily for changes in body weight and clinical signs of disease.

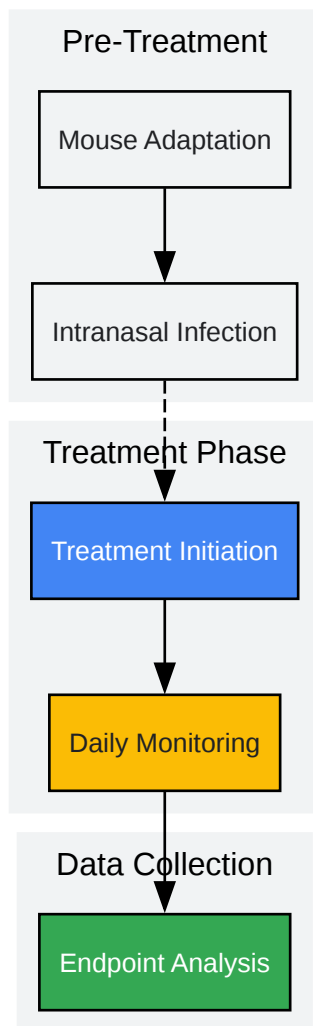
Treatment Regimen:

- **PF-07957472** was formulated for oral administration.
- Treatment was initiated post-infection.
- The compound was administered orally, twice daily (BID), at doses of 30, 150, and 500 mg/kg.^[1]
- A vehicle control group received the formulation without the active pharmaceutical ingredient.

Endpoint Analysis:

- Body Weight: Measured daily as an indicator of overall health and disease progression.
- Lung Viral Titer: On day 4 post-infection, animals were euthanized, and lung tissue was collected. Viral titers in the lung homogenates were quantified using a 50% cell culture infectious dose (CCID50) assay.^[1]

Experimental Workflow for In Vivo Efficacy Testing



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Workflow of the Murine Infection Model Study

Pharmacokinetics and Safety

Multi-dose pharmacokinetic studies in mice demonstrated that oral administration of **PF-07957472** at 30, 150, and 500 mg/kg resulted in unbound systemic exposures that were significantly higher than the in vitro EC90 value of 56.7 nM in differentiated normal human bronchial epithelial (dNHBE) cells.[1] Importantly, the compound was well-tolerated at the

highest dose studied (500 mg/kg).[1][2] In vitro safety profiling revealed no clear off-target liabilities.[5]

Conclusion

The available in vivo data for **PF-07957472** in a mouse model of SARS-CoV-2 infection demonstrates its potent antiviral efficacy. The dose-dependent reduction in lung viral titers and the prevention of weight loss, coupled with a favorable pharmacokinetic and safety profile, underscore the potential of targeting PLpro as a therapeutic strategy for COVID-19. These findings establish **PF-07957472** as a valuable tool for further investigation into PLpro-targeted antiviral therapies.[2][5]

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